molecular formula C8H12F3NO2 B13515858 2-Ethenylpyrrolidine, trifluoroacetic acid

2-Ethenylpyrrolidine, trifluoroacetic acid

Cat. No.: B13515858
M. Wt: 211.18 g/mol
InChI Key: RIGWXBAJOXNZOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenylpyrrolidine, trifluoroacetic acid involves the reaction of 2-vinylpyrrolidine with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Ethenylpyrrolidine, trifluoroacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Mechanism of Action

The mechanism of action of 2-Ethenylpyrrolidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethenylpyrrolidine, trifluoroacetic acid include:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components .

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

2-ethenylpyrrolidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H11N.C2HF3O2/c1-2-6-4-3-5-7-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2;(H,6,7)

InChI Key

RIGWXBAJOXNZOU-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCN1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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